molecular formula C8H3Cl2N3O2 B1315312 2,4-Dichloro-6-Nitroquinazoline CAS No. 74173-77-6

2,4-Dichloro-6-Nitroquinazoline

Cat. No. B1315312
CAS RN: 74173-77-6
M. Wt: 244.03 g/mol
InChI Key: HGHPXBLOAQXDCO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-Nitroquinazoline is a nitrogen-containing heterocyclic organic compound . It has a molecular weight of 244.04 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-Nitroquinazoline involves several steps. In one study, a series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized, and biologically evaluated for their antiproliferative activity against four human cancer cell lines .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-Nitroquinazoline is represented by the InChI code: 1S/C8H3Cl2N3O2/c9-7-5-3-4 (13 (14)15)1-2-6 (5)11-8 (10)12-7/h1-3H .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-Nitroquinazoline is a solid at room temperature . It has a molecular weight of 244.04 . Its InChI key is HGHPXBLOAQXDCO-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis Processes : 2,4-Dichloro-6-Nitroquinazoline is synthesized through various methods. Wang Yu-ling (2008) described a one-pot synthesis method involving the condensation of urea with 2-amino-5-nitrobenzoic acid in the presence of phosphorus pentachloride, yielding 2,4-dichloro-6-nitroquinazoline with a 41% yield (Wang Yu-ling, 2008).

  • Synthesis of Anticancer Agents : Alici Foucourt et al. (2010) demonstrated the use of 2,4-Dichloro-6-Nitroquinazoline in the synthesis of Azixa™ (EPi28495, MPC-6827), a microtubule destabilizing agent and apoptosis inducer. This synthesis was achieved through microwave-accelerated condensation and Dimroth rearrangement (Foucourt et al., 2010).

  • Antimicrobial Applications : Sanjay Shah et al. (2012) researched polyethers based on 4,7-dichloro 6-nitroquinazoline. They found these polyethers to possess inherent viscosities, good thermal stability, and solubility in solvents like pyridine and DMF, and also observed them inhibiting the growth of microorganisms considerably (Shah et al., 2012).

  • Application in Pharmaceutical Synthesis : K. Fujino et al. (2001) developed an efficient route for large-scale preparation of KF31327, a potent phosphodiesterase V inhibitor. They used 2,4-dichloro-7-ethylamino-6-nitroquinazoline as an intermediate in this process (Fujino et al., 2001).

  • Antimalarial Research : A study by G. Y. Li et al. (1982) involved synthesizing derivatives of 2,4-dichloro-6-nitroquinazoline as potential antimalarial agents. These compounds showed considerable prophylactic activity against Plasmodium yoelii (Li et al., 1982).

  • Spectroscopic Characterization : V. Kesternich et al. (2013) performed a spectroscopic characterization of 6-nitroquinazoline-2,4(1H,3H)-dione, providing insights into its structural properties (Kesternich et al., 2013).

  • 6-substituted 2,4-diaminoquinazolines, designed to improve cell penetration for inhibiting dihydrofolate reductases (DHFR). These compounds displayed potent inhibition of T. gondii DHFR as well as the growth of tumor cells in culture, showcasing their potential as antitumor agents (Gangjee et al., 1998).
  • Design and Synthesis for Anticancer Activity : M. Chauhan et al. (2015) reported on the design, microwave-assisted synthesis, and biological evaluation of 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, highlighting their significant anticancer activity, particularly against EGFR overexpressing human lung and colon cancer cell lines (Chauhan et al., 2015).

  • Leishmaniasis Treatment Research : S. Saad et al. (2016) synthesized 4-Arylamino-6-nitroquinazolines and evaluated their leishmanicidal activities against Leishmania major promastigotes. This research indicated the potential use of these compounds in treating leishmaniasis, a neglected disease (Saad et al., 2016).

Safety And Hazards

2,4-Dichloro-6-Nitroquinazoline is considered hazardous. It has been associated with skin irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

2,4-dichloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHPXBLOAQXDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507426
Record name 2,4-Dichloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-Nitroquinazoline

CAS RN

74173-77-6
Record name 2,4-Dichloro-6-nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74173-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-nitroquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Q Zheng, XB Xu, H Jin, W Zhang… - Chemistry & …, 2021 - Wiley Online Library
A novel series of 2‐chloroquinazoline derivatives had been synthesized and their anti‐proliferation activities against the four EGFR high‐expressing cells A549, NCI‐H1975, AGS and …
Number of citations: 1 onlinelibrary.wiley.com
K Aoki, R Osako, J Deng, T Hayashita, T Hashimoto… - RSC …, 2020 - pubs.rsc.org
Detection and visualization of phosphates such as ATP in living organisms can facilitate the elucidation of various biological events. Although substantial efforts had been made in this …
Number of citations: 12 pubs.rsc.org
PG Polishchuk, GV Samoylenko… - Journal of Medicinal …, 2015 - ACS Publications
This article describes design, virtual screening, synthesis, and biological tests of novel α IIb β 3 antagonists, which inhibit platelet aggregation. Two types of α IIb β 3 antagonists were …
Number of citations: 27 pubs.acs.org
CH Wu, JS Song, KH Chang, JJ Jan… - Journal of medicinal …, 2015 - ACS Publications
We have discovered a novel series of quinazoline-based CXCR4 antagonists. Of these, compound 19 mobilized CXCR4 + cell types, including hematopoietic stem cells and endothelial …
Number of citations: 29 pubs.acs.org
NI Mukarramov, BA Urakov… - Chemistry of Heterocyclic …, 2006 - Springer
We have studied the electronic effect of substituents, steric factors, the medium, and the nature of the oxidizing agent on oxidative cyclocondensation of 2-thioxo-4-quinazolone and its …
Number of citations: 9 link.springer.com
L Zhu, J Jin, C Liu, C Zhang, Y Sun, Y Guo, D Fu… - Bioorganic & medicinal …, 2011 - Elsevier
A series of novel 2,4-disubstituted quinazoline derivatives were prepared and their inhibitory activities on hPin1 were evaluated. Of all the synthesized compounds, eight compounds …
Number of citations: 62 www.sciencedirect.com

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